molecular formula C11H8ClN3O3S B6239136 N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 2375271-26-2

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6239136
CAS No.: 2375271-26-2
M. Wt: 297.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the chloromethyl group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment of the N-(1,3-dioxaindan-5-yl) moiety: This step involves the reaction of the chloromethylated thiadiazole with 1,3-dioxaindan-5-amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, mild heating.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxaindan-5-yl)-5-methyl-1,3,4-thiadiazole-2-carboxamide
  • N-(1,3-dioxaindan-5-yl)-5-(bromomethyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(1,3-dioxaindan-5-yl)-5-(hydroxymethyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2375271-26-2

Molecular Formula

C11H8ClN3O3S

Molecular Weight

297.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.